

Application Notes and Protocols for YM-58483 in Mast Cell Degranulation Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **YM-58483**, a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), in the study of mast cell degranulation. Detailed protocols for key experiments are provided to facilitate the investigation of mast cell signaling and the development of novel anti-inflammatory and anti-allergic therapeutics.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the cross-linking of the high-affinity IgE receptor (FcɛRI), initiates a signaling cascade that leads to degranulation—the release of pre-formed inflammatory mediators such as histamine and proteases from cytoplasmic granules. A key event in this signaling pathway is a sustained increase in intracellular calcium concentration ([Ca²+]i), which is mediated by store-operated calcium entry (SOCE).[1][2][3]

YM-58483 (also known as BTP2) is a pyrazole derivative that acts as a potent blocker of Calcium Release-Activated Ca²⁺ (CRAC) channels, the primary channels responsible for SOCE in non-excitable cells like mast cells.[4][5][6] The molecular components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca²⁺ sensor, and Orai1, the pore-forming subunit in the plasma membrane.[1][7][8] By inhibiting



CRAC channels, **YM-58483** effectively blocks the sustained Ca²⁺ influx required for mast cell degranulation, making it an invaluable tool for studying mast cell biology and a potential therapeutic agent.[2][3]

Mechanism of Action of YM-58483 in Mast Cell Degranulation

Mast cell activation leads to the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, which then translocates and clusters near the plasma membrane.[7][8] STIM1 subsequently interacts with and activates Orai1 channels, opening a conduit for extracellular Ca²⁺ to enter the cell.[7][8] This sustained influx of Ca²⁺ is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of inflammatory mediators.

YM-58483 specifically targets and blocks the Orai1 channel, thereby inhibiting this crucial Ca²⁺ influx and preventing mast cell degranulation.[2][5]

Quantitative Data: Efficacy of YM-58483

The inhibitory effects of **YM-58483** have been quantified in various cellular systems. The following table summarizes key data points for its activity.

Parameter	Cell Type	Stimulus	IC₅₀ Value	Reference
Sustained Ca ²⁺ Influx	Jurkat T cells	Thapsigargin	100 nM	[4][5]
IL-2 Production	Jurkat T cells	Anti-CD3 mAb	~100 nM	[4]
IL-4 & IL-5 Production	Murine Th2 T cell clone	Conalbumin	~100 nM	[6]
Ca ²⁺ Mobilization	LAD2 Mast Cells	Cortistatin-14 (MRGPRX2 agonist)	0.3 - 1 μΜ	[2][3]
T Cell Proliferation	Mixed Lymphocyte Reaction	-	330 nM	[9]



Experimental Protocols Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the extent of mast cell degranulation by quantifying the activity of β -hexosaminidase, an enzyme released from mast cell granules along with histamine.

Materials:

- Mast cell line (e.g., LAD2, RBL-2H3)
- · Cell culture medium
- Tyrode's buffer (or similar physiological buffer)
- YM-58483 stock solution (in DMSO)
- Mast cell secretagogue (e.g., antigen, compound 48/80, ionomycin)
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
- 96-well microplate
- Microplate reader (405 nm)
- Triton X-100 (for cell lysis)

Procedure:

- Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere/stabilize overnight.
- Sensitization (for antigen-induced degranulation): If using an antigen, sensitize the cells with IgE for 24 hours.



- Washing: Gently wash the cells twice with Tyrode's buffer to remove culture medium and non-bound IgE.
- Inhibitor Pre-treatment: Add 50 μ L of Tyrode's buffer containing various concentrations of **YM-58483** (or vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 30-60 minutes at 37°C.
- Stimulation: Add 50 μL of the mast cell secretagogue (at 2x the final concentration) to the appropriate wells. For negative controls, add buffer only. For a positive control (total release), add 0.1% Triton X-100 to lyse the cells.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 μL
 of the supernatant from each well and transfer to a new 96-well plate.
- Enzyme Assay: Add 50 μ L of the pNAG solution to each well containing the supernatant. Incubate at 37°C for 60 minutes.
- Stopping the Reaction: Add 100 μL of the stop solution to each well.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation: Calculate the percentage of β-hexosaminidase release for each condition: %
 Release = [(Absorbance_Sample Absorbance_Blank) / (Absorbance_Total_Lysis Absorbance_Blank)] x 100

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

- · Mast cell line
- · Cell culture medium



- Calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)
- Pluronic F-127
- YM-58483 stock solution (in DMSO)
- Thapsigargin (to induce store depletion)
- CaCl₂ solution
- Fluorescence microplate reader or flow cytometer

Procedure:

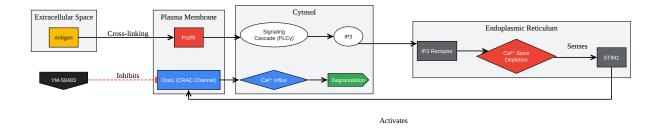
- Cell Preparation: Harvest and wash mast cells with calcium-free buffer.
- Dye Loading: Resuspend the cells in calcium-free buffer containing the calcium-sensitive dye (e.g., 2-5 μM Fluo-4 AM) and Pluronic F-127 (0.02%). Incubate in the dark at 37°C for 30-60 minutes.
- Washing: Wash the cells twice with calcium-free buffer to remove excess dye.
- Resuspension: Resuspend the cells in calcium-free buffer and transfer to a 96-well plate.
- Baseline Measurement: Measure the baseline fluorescence for a short period.
- Inhibitor Addition: Add YM-58483 at the desired concentrations (or vehicle control) and incubate for a few minutes while continuing to measure fluorescence.
- Store Depletion: To initiate SOCE, add thapsigargin (e.g., 1-2 μM) to the wells. This will cause a transient increase in fluorescence due to Ca²⁺ release from the ER. Continue recording.
- Calcium Influx Measurement: After the fluorescence signal from ER release has stabilized, add CaCl₂ (e.g., 1-2 mM final concentration) to the extracellular buffer. This will allow for SOCE to occur.



- Data Acquisition: Record the fluorescence intensity over time. In the presence of YM-58483,
 the second, sustained increase in fluorescence (due to Ca²⁺ influx) will be inhibited.
- Data Analysis: Analyze the kinetic traces of fluorescence. The inhibition of SOCE can be quantified by comparing the peak or the area under the curve of the Ca²⁺ influx phase in the presence and absence of **YM-58483**.

Visualizations

Signaling Pathway of Mast Cell Degranulation and YM-58483 Inhibition

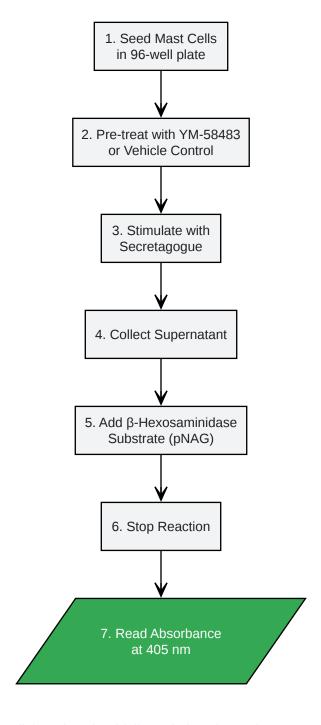


Click to download full resolution via product page

Caption: YM-58483 inhibits mast cell degranulation by blocking the Orai1 CRAC channel.

Experimental Workflow for a Mast Cell Degranulation Assay



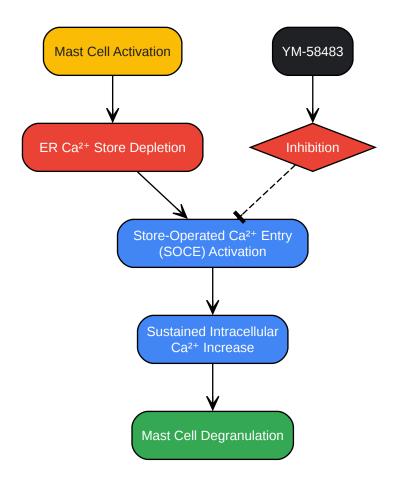


Click to download full resolution via product page

Caption: Workflow for β -hexosaminidase release assay to measure mast cell degranulation.

Logical Relationship of YM-58483 Action





Click to download full resolution via product page

Caption: YM-58483 logically inhibits the signaling cascade leading to degranulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]







- 3. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 6. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY PMC [pmc.ncbi.nlm.nih.gov]
- 8. STIM-Orai Channels | Calcium Channels | Tocris Bioscience [tocris.com]
- 9. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for YM-58483 in Mast Cell Degranulation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682358#ym-58483-application-in-mast-cell-degranulation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com